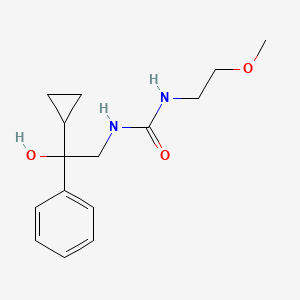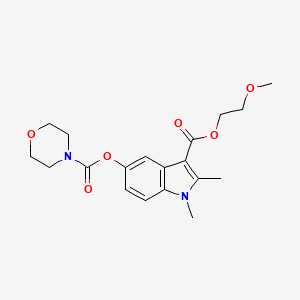
2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)butan-1-ol” is a derivative of pteridin, which is a type of heterocyclic compound . Pteridin derivatives are known to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including amines and alcohols. The pteridin ring system is a bicyclic structure consisting of two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amine groups might participate in reactions with acids to form amides, while the alcohol group could react with carboxylic acids to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like amines and alcohols would likely make it soluble in polar solvents .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Pteridine Derivatives Synthesis
The synthesis of various pteridine derivatives, including their alkylated forms, provides foundational knowledge for understanding the chemical properties and potential applications of "2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)butan-1-ol". Pteridine studies have focused on the transformation of 2-aminopyrazine derivatives into pteridin-4-ones, highlighting methods such as heating with ortho esters, amides, acid anhydrides, or amidines. These methodologies are crucial for the structural diversification of pteridine compounds, which may include the target compound (Albert, 1979).
Pteridinone Derivatives
Further research into pteridin-2-one derivatives from diaminomaleonitrile (DAMN) has expanded the scope of pteridine chemistry, enabling the synthesis of compounds with various substitutions that could include analogs similar to the compound . The synthetic procedures elaborated upon such transformations, providing a basis for the development of new pteridine-based molecules with potential biological activities (Tsuzuki & Tada, 1986).
Potential Biomedical Applications
Antimalarial and Antitumor Agents
Research into 6,7-disubstituted pteridines has shown potential for these compounds as antimalarial and antitumor agents, although the direct application of "2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)butan-1-ol" in these areas is not explicitly mentioned. The synthesis of new 6,7-disubstituted 2,4-diaminopteridines for biological evaluation suggests a continued interest in the therapeutic potential of pteridine derivatives (Rosowsky et al., 1973).
Biochemical Studies
The structural properties and radical scavenging activity of various compounds, including 2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogs, have been studied, indicating the significance of substituted pteridines in biochemical research. Such studies could provide insights into the antioxidant properties and potential health benefits of structurally related compounds (Stobiecka et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-[[4-(2,5-dimethylanilino)pteridin-2-yl]amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-4-13(10-25)21-18-23-16-15(19-7-8-20-16)17(24-18)22-14-9-11(2)5-6-12(14)3/h5-9,13,25H,4,10H2,1-3H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXICPWTVLEORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC2=NC=CN=C2C(=N1)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[(2,5-Dimethylphenyl)amino]pteridin-2-yl}amino)butan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2698534.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B2698535.png)



![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2698543.png)
![2,6-difluoro-N-[2-(4-methylpiperazino)phenyl]benzenecarboxamide](/img/structure/B2698546.png)

![9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2698549.png)
![N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2698550.png)

![methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B2698552.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide](/img/structure/B2698553.png)